molecular formula C7H13NO2 B13524589 Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid

Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B13524589
M. Wt: 143.18 g/mol
InChI Key: SPEYRPPFKLWNOK-FSPLSTOPSA-N
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Description

Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of the amino and carboxylic acid functional groups is achieved through a series of reactions, including amination and carboxylation.

    Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliary agents to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

The major products formed from these reactions include oximes, nitro compounds, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in protein binding studies.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid
  • (1S,3S)-rel-3-amino-1-methylcyclohexane-1-carboxylic acid

Uniqueness

Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid is unique due to its specific cyclopentane ring structure and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-5(8)4-7/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1

InChI Key

SPEYRPPFKLWNOK-FSPLSTOPSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H](C1)N)C(=O)O

Canonical SMILES

CC1(CCC(C1)N)C(=O)O

Origin of Product

United States

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